Butanamide, 3-hydroxy-N,N-dimethyl-, (S)-
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Overview
Description
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxybutanoic acid with N,N-dimethylamine in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N-dimethylbutanamide.
Reduction: Formation of N,N-dimethyl-3-aminobutanol.
Substitution: Formation of 3-chloro-N,N-dimethylbutanamide.
Scientific Research Applications
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of enzymes and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Butanamide, 3-hydroxy-N,N-dimethyl-, ®-: The enantiomer of the (S)- form, with similar chemical properties but different biological activities.
Butanamide, 3-hydroxy-N,N-dimethyl-: The racemic mixture containing both (S)- and ®- enantiomers.
Uniqueness
Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and racemic mixture. This specificity makes it valuable in research and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-hydroxy-N,N-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)4-6(9)7(2)3/h5,8H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHICCAZEETWRET-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89209-12-1 |
Source
|
Record name | (3S)-3-hydroxy-N,N-dimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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